molecular formula C6H9NO2 B15316432 1,4-Dioxepane-6-carbonitrile

1,4-Dioxepane-6-carbonitrile

Cat. No.: B15316432
M. Wt: 127.14 g/mol
InChI Key: RUYAXFPOFDWCAZ-UHFFFAOYSA-N
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Description

1,4-Dioxepane-6-carbonitrile is a seven-membered heterocyclic compound containing two oxygen atoms in the 1,4-positions (forming a dioxepane ring) and a nitrile (-CN) functional group at position 5.

Properties

IUPAC Name

1,4-dioxepane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-6-4-8-1-2-9-5-6/h6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYAXFPOFDWCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxepane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-dioxepane with cyanogen bromide in the presence of a base, such as sodium hydroxide, to introduce the nitrile group. The reaction is carried out at room temperature and monitored using standard analytical techniques to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepane-6-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxepane-6-carbonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxepane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,4-Dioxepane-6-carbonitrile and related compounds, inferred from available evidence:

Compound Molecular Formula Ring Structure Functional Groups Key Properties Applications/Toxicity
This compound C₆H₉NO₂ 7-membered (O, O) Nitrile (-CN) Hypothesized moderate polarity, potential hydrolytic stability Likely used in specialty chemical synthesis; toxicity data unavailable
6-Hydroxy-1,4-oxazepane-6-carbonitrile C₆H₁₀N₂O₂ 7-membered (O, N) Nitrile (-CN), Hydroxyl (-OH) Enhanced solubility due to -OH; reactive nitrile Pharmaceutical intermediates; no toxicity reported
1,4-Dioxane C₄H₈O₂ 6-membered (O, O) None High volatility, carcinogenic (IARC Group 2B) Industrial solvent; linked to hepatotoxicity and carcinogenicity
6-(1,4-Diazepan-1-yl)nicotinonitrile C₁₁H₁₃N₅ Pyridine + diazepane Nitrile (-CN), amine Aromatic nitrile with tertiary amine; high polarity Kinase inhibitors or receptor modulators (e.g., AG-G-62175)
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₈H₇N₂O₂ Pyridine derivative Nitrile (-CN), Hydroxyl (-OH), Ketone Planar aromatic system; strong hydrogen bonding Antimicrobial/antifungal agents; spectral data available (IR, NMR)

Key Findings:

Oxazepane analogs (e.g., 6-Hydroxy-1,4-oxazepane-6-carbonitrile) introduce nitrogen into the ring, increasing hydrogen-bonding capacity and solubility .

Functional Group Reactivity :

  • Nitrile groups in this compound and pyridine derivatives (e.g., ) enable nucleophilic additions or hydrolysis to carboxylic acids, useful in drug synthesis.
  • Hydroxyl groups (e.g., 6-Hydroxy-1,4-oxazepane-6-carbonitrile) improve aqueous solubility but may reduce metabolic stability .

Toxicity Considerations: While 1,4-dioxane is a known carcinogen, the nitrile group in this compound may alter metabolic pathways, reducing ether ring cleavage and toxicity risks .

Pharmaceutical Potential: Pyridinecarbonitriles (e.g., ) are prevalent in bioactive molecules, suggesting that this compound could serve as a scaffold for CNS or antimicrobial drugs.

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